(1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol
Description
The compound (1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol features a hybrid structure combining a piperidine ring substituted with an ethyl group at the 1-position and a 1-methylpyrazole moiety linked via a methanol bridge. This structure is characteristic of intermediates or pharmacophores in medicinal chemistry, particularly in kinase inhibitor development.
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(1-ethylpiperidin-4-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H21N3O/c1-3-15-8-5-10(6-9-15)12(16)11-4-7-13-14(11)2/h4,7,10,12,16H,3,5-6,8-9H2,1-2H3 |
InChI Key |
ACUGSXHNNYZPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C(C2=CC=NN2C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol involves multiple steps, including the preparation of the piperidine and pyrazole rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine and pyrazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the piperidine or pyrazole rings .
Scientific Research Applications
(1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Structural Analogs
The table below compares the target compound with structurally related molecules:
Pharmacological and Industrial Relevance
- Kinase Inhibition : The piperidine-pyrazole scaffold is prevalent in kinase inhibitors. For example, Elimusertib inhibits ATM kinase, while the compound in targets RAF kinase . The ethylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to simpler pyrazole derivatives.
- Bioavailability: The methanol bridge in the target compound likely improves solubility over non-hydroxylated analogs (e.g., Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate) .
- Industrial Use: Pyrazole derivatives like HC Yellow No. 16 are widely used in cosmetics, highlighting the versatility of this scaffold .
Biological Activity
(1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding the biological effects, mechanisms of action, and pharmacological applications of this compound, drawing from diverse research studies and findings.
Chemical Structure
The compound can be represented as follows:
This structure comprises a piperidine ring and a pyrazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperidine structures exhibit a range of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on various cancer cell lines, including breast and lung cancer. |
| Antimicrobial | Effective against several bacterial strains and fungi. |
| Anti-inflammatory | Reduction in inflammatory markers and symptoms in animal models. |
| Antiviral | Potential activity against viral infections, though less studied. |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol have shown significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231) and lung cancer models. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, such as the BRAF(V600E) and EGFR pathways .
Case Study: Synergistic Effects with Chemotherapy
A notable study explored the combination of pyrazole derivatives with doxorubicin in breast cancer models. The results demonstrated enhanced cytotoxicity when pyrazoles were used alongside conventional chemotherapy agents, indicating a potential for improved treatment regimens in resistant cancer types .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Research has shown that these compounds can inhibit the growth of various bacterial strains, including those resistant to standard antibiotics. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory activity of (1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol has been investigated through various in vivo models. Studies report that this compound can significantly reduce levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between (1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol and various biological targets. For example, docking with human prostaglandin reductase (PTGR2) indicated favorable binding affinities, which correlate with its observed biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (1-Ethylpiperidin-4-yl)(1-methyl-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole core . The piperidine moiety is introduced via nucleophilic substitution or reductive amination under controlled pH and temperature. For example, refluxing in ethanol/acetic acid (7:3 v/v) at 80°C for 6–8 hours optimizes cyclization . Yield improvements (e.g., from 45% to ~60%) are achieved by using dry silica gel for purification and recrystallization in ethanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals corresponding to the piperidine N-ethyl group (δ ~1.2–1.4 ppm for CH₂CH₃) and pyrazole C-methyl (δ ~2.3 ppm). The methanol proton appears as a broad singlet at δ ~4.8–5.2 ppm .
- FTIR : Key peaks include O-H stretch (~3200–3500 cm⁻¹ for methanol), C=N (pyrazole ring, ~1600 cm⁻¹), and C-O (methanol, ~1050 cm⁻¹) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl interactions) to confirm stereochemistry .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (up to 50 mM), followed by dilution in PBS (pH 7.4). Co-solvents like PEG-400 enhance aqueous solubility .
- Stability : Store lyophilized powder at –20°C under argon. For biological assays, avoid prolonged exposure to light or acidic conditions (pH <5) to prevent methanol group oxidation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., COX-2 or NMDA receptors). Focus on hydrogen bonding between the methanol group and active-site residues (e.g., Arg120 in COX-2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Key metrics include RMSD (<2.0 Å) and ligand-protein interaction entropy .
- QSAR models : Train datasets with pyrazole derivatives to correlate substituent effects (e.g., piperidine ethyl group) with IC₅₀ values .
Q. How do stereochemical variations in the piperidine ring impact biological activity?
- Methodological Answer :
- Synthesis of diastereomers : Introduce chiral centers via asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) .
- Activity comparison : Test enantiomers in enzyme inhibition assays (e.g., acetylcholinesterase). For example, the (R)-configuration at C4 of piperidine may enhance binding by 3-fold compared to (S) due to better hydrophobic packing .
- Structural analysis : Compare X-ray data of enantiomers to identify critical dihedral angles (e.g., 48.97° vs. 51.68° for phenyl ring orientations) .
Q. What strategies resolve contradictions in reported reaction mechanisms for pyrazole functionalization?
- Methodological Answer :
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track nitrogen incorporation during cyclization .
- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS. For example, nitro group reduction (to amine) may proceed via a nitroso intermediate, detectable at m/z 210.1 .
- Theoretical validation : Apply DFT calculations (Gaussian 16) to compare activation energies of proposed pathways (e.g., E2 vs. SN2 for substitution reactions) .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process optimization : Use flow chemistry to control exothermic reactions (e.g., nitration steps) and reduce dimerization .
- Byproduct analysis : Characterize impurities via HPLC-MS. Common byproducts include over-oxidized methanol groups (detected at m/z +16) or piperidine ring-opened derivatives .
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions (e.g., 70°C, ethanol/water 4:1, 5 mol% Pd/C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
